Tert-butyl 3-amino-3-methylpentanoate
Description
Tert-butyl 3-amino-3-methylpentanoate is a branched ester featuring a pentanoate backbone with an amino (-NH₂) and methyl (-CH₃) group at the third carbon position, protected by a tert-butyl group. Such compounds are critical in peptide and β-amino acid synthesis, where steric and electronic properties influence reactivity .
Properties
IUPAC Name |
tert-butyl 3-amino-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-6-10(5,11)7-8(12)13-9(2,3)4/h6-7,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIUKHQTFYSXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: The preparation of tert-butyl esters of amino acids typically involves the reaction of the amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate.
Modern Method: A safer and more efficient method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate.
Industrial Production Methods: Industrial production of tert-butyl 3-amino-3-methylpentanoate often employs large-scale batch reactors where the amino acid and tert-butanol are reacted under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-amino-3-methylpentanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-3-methylpentanoate is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its tert-butyl ester group serves as a protecting group for the carboxyl group, allowing selective reactions at other functional groups .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein synthesis. It serves as a model compound for studying the behavior of amino acid derivatives in biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of prodrugs where the tert-butyl ester group can be hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-methylpentanoate involves its hydrolysis to release the corresponding amino acid and tert-butanol. The amino acid can then participate in various biochemical pathways, including protein synthesis and metabolic processes. The tert-butyl ester group protects the carboxyl group during synthetic transformations, preventing unwanted side reactions .
Comparison with Similar Compounds
Molecular and Structural Differences
The table below compares tert-butyl 3-amino-3-methylpentanoate with four structurally related compounds:
Physicochemical Properties
- Solubility: The tert-butyl group increases hydrophobicity in all analogs. The target compound likely has moderate solubility in organic solvents (e.g., DCM, THF), similar to tert-butyl (3R)-3-amino-3-phenylpropanoate .
- Stability: Tert-butyl esters are generally stable under basic conditions but hydrolyze in acidic environments. The phenyl-substituted analog (C₁₃H₁₉NO₂) shows enhanced stability due to aromatic conjugation .
- Boiling/Melting Points: Longer chains (e.g., hexanoate in ) exhibit higher boiling points compared to propanoate derivatives.
Key Research Findings and Trends
- Pharmaceutical Utility: Tert-butyl amino esters are pivotal in synthesizing β-lactam antibiotics and protease inhibitors. For example, the phenyl-substituted analog is used in chiral auxiliaries for asymmetric synthesis.
- Structure-Activity Relationships (SAR): Methyl groups at C3 (target compound) improve metabolic stability compared to longer alkyl chains (e.g., hexanoate in ).
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